
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene typically involves the bromination of 5-ethyl-2-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 5-ethyl-2-fluorobenzene with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-ethyl-2-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is 5-ethyl-2-fluorobenzene.
科学的研究の応用
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its efficacy and selectivity.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-5-methyl-2-fluorobenzene: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and biological activity.
1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene: The position of the ethyl group is different, which can affect the compound’s steric and electronic properties.
Uniqueness
1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both an ethyl group and a fluorine atom can enhance its reactivity and selectivity in various chemical reactions. Additionally, the bromopropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H14BrF |
|---|---|
分子量 |
245.13 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
KOOUTGNUDNRXMM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



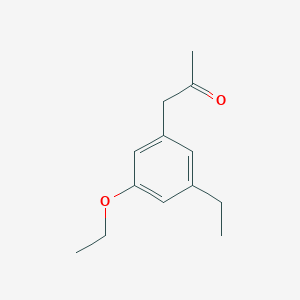



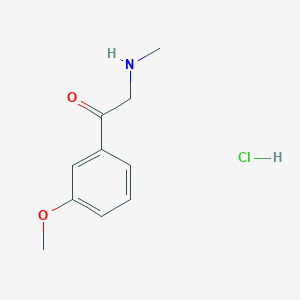
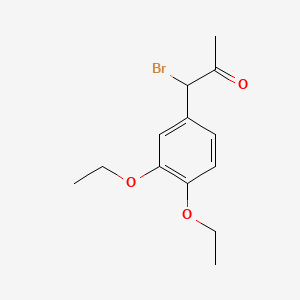
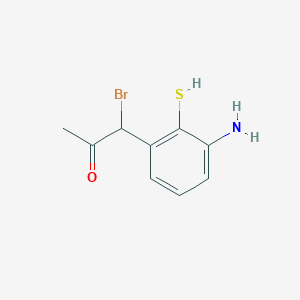
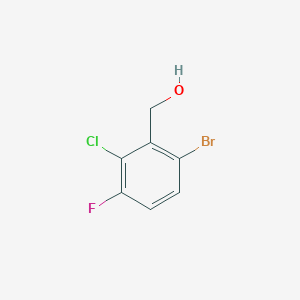
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)


![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
